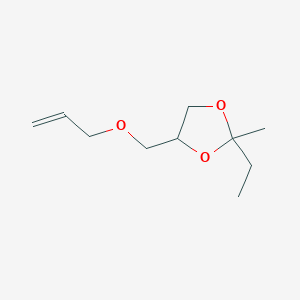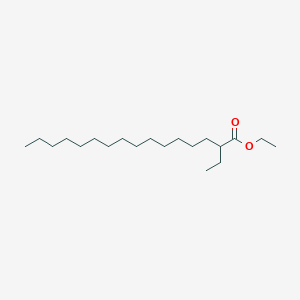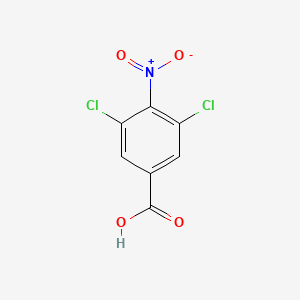
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione is a brominated derivative of naphthoquinone. This compound is characterized by the presence of three bromine atoms and a hydroxyl group attached to the naphthalene ring. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.
Métodos De Preparación
The synthesis of 2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione typically involves the bromination of 5-hydroxynaphthalene-1,4-dione. The reaction is carried out in the presence of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using suitable reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer activity, and it is being studied for its therapeutic applications.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce cell death in cancer cells, making it a potential anticancer agent. The molecular targets and pathways involved include the mitochondrial electron transport chain and various signaling pathways related to apoptosis.
Comparación Con Compuestos Similares
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione can be compared with other brominated naphthoquinones and hydroxy derivatives:
2,3,5-Tribromo-6-hydroxynaphthalene-1,4-dione: Similar structure but different bromination pattern.
2,3,6-Tribromo-1,4-naphthoquinone: Lacks the hydroxyl group, affecting its reactivity and biological activity.
5,8-Dihydroxy-1,4-naphthoquinone: Contains two hydroxyl groups, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific bromination pattern and the presence of a hydroxyl group, which contribute to its distinct chemical reactivity and biological activities.
Propiedades
Número CAS |
64609-78-5 |
|---|---|
Fórmula molecular |
C10H3Br3O3 |
Peso molecular |
410.84 g/mol |
Nombre IUPAC |
2,3,6-tribromo-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H3Br3O3/c11-4-2-1-3-5(9(4)15)10(16)7(13)6(12)8(3)14/h1-2,15H |
Clave InChI |
XWMKUJAKSWCQGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=O)C(=C(C2=O)Br)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)

![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)

